

# A Comprehensive Technical Guide to the Biological Activity of Novel Diphenyl-nicotinamide Derivatives

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## Compound of Interest

Compound Name: *Diphenyl-nicotinamide*

Cat. No.: *B15250312*

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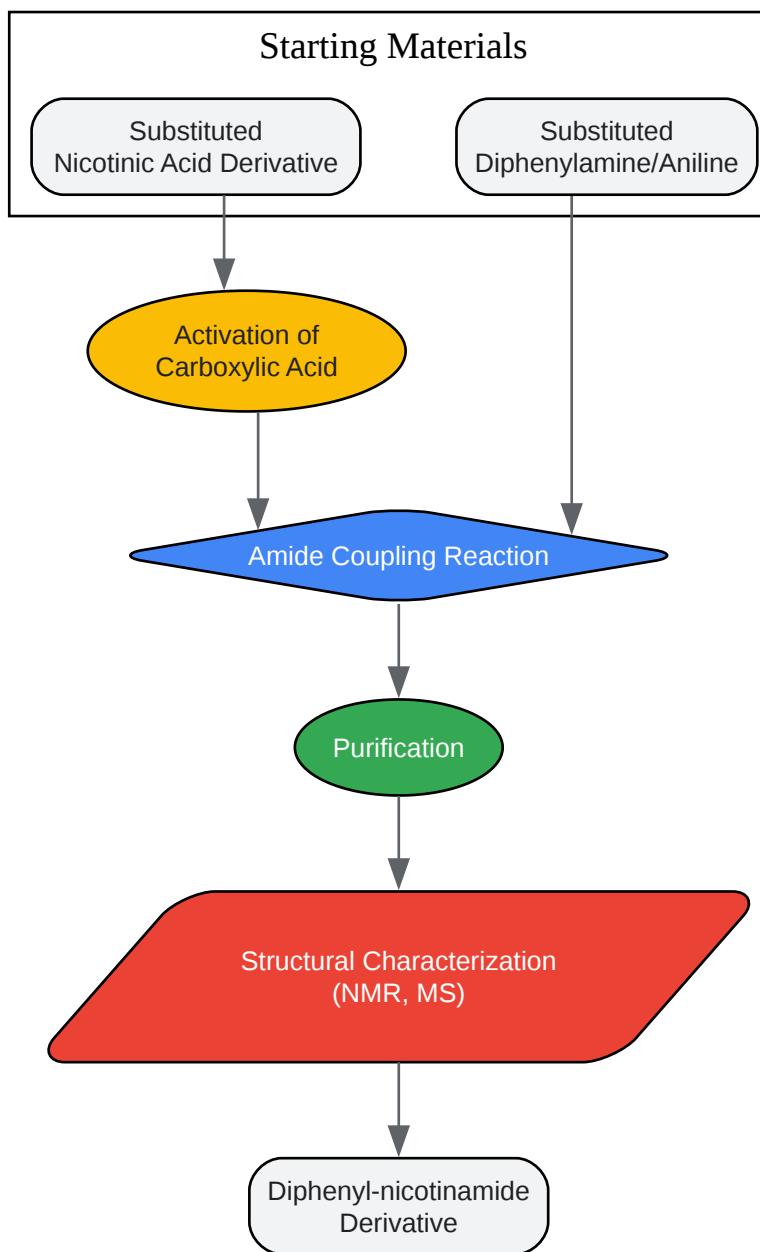
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diphenyl-nicotinamide** derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These scaffolds, integrating a diphenyl moiety with a nicotinamide core, have been explored for their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel **diphenyl-nicotinamide** derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

## Synthesis of Diphenyl-nicotinamide Derivatives

The synthesis of **diphenyl-nicotinamide** derivatives typically involves a multi-step process. A common strategy is the condensation reaction between a substituted nicotinic acid derivative and a substituted aniline or diphenylamine. For instance, some derivatives are prepared by the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines.<sup>[1]</sup> The general workflow for the synthesis is outlined below.



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A generalized workflow for the synthesis of **diphenyl-nicotinamide** derivatives.

## Biological Activities and Data Presentation

Novel **diphenyl-nicotinamide** derivatives have demonstrated a range of biological activities, which are summarized in the following sections with quantitative data presented for comparative analysis.

## Anticancer Activity

A significant area of investigation for these derivatives is their potential as anticancer agents. They have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), histone deacetylases (HDACs), and microtubule polymerization, as well as the induction of apoptosis. [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: In Vitro Anticancer Activity of **Diphenyl-nicotinamide** Derivatives

Compound ID	Target	Cancer Cell Line	Assay	IC50 / EC50 / GI50 (μM)	Reference
Compound 10	VEGFR-2	HCT-116	Cytotoxicity	15.4	[4]
HepG2	Cytotoxicity	9.8	[4]		
Compound 7	VEGFR-2	HCT-116	Cytotoxicity	15.7	[4]
HepG2	Cytotoxicity	15.5	[4]		
Compound 8	VEGFR-2	HCT-116	Cytotoxicity	5.4	[6]
HepG2	Cytotoxicity	7.1	[6]		
VEGFR-2	-	Enzyme Inhibition	0.077	[6]	
Compound 10	Apoptosis Inducer	T47D (Breast)	Caspase Activation	EC50 = 0.082	[2]
T47D (Breast)	Growth Inhibition	GI50 = 0.21	[2]		
Compound 6b	HDAC3	B16F10 (Melanoma)	Cytotoxicity	4.66	[3]
Pan-HDAC	-	Enzyme Inhibition	4.648	[3]	
HDAC3	-	Enzyme Inhibition	0.694	[3]	
Compound 6n	Pan-HDAC	-	Enzyme Inhibition	5.481	[3]
Compound 10	VEGFR-2	MCF-7 (Breast)	Cytotoxicity	8.25	[5]
HCT-116 (Colon)	Cytotoxicity	6.48	[5]		

VEGFR-2	-	Enzyme Inhibition	0.051	[5]
AH2-14c	ALKBH2	U87 (Glioblastoma )	Anti-viability, Anti-proliferation	- [7]
AH2-15c	ALKBH2	-	Enzyme Inhibition	0.031 [7]
Compounds 4d, 4h	-	NCI-H460, A549, NCI- H1975 (Lung)	Cytotoxicity	Exhibited higher activity than 5-FU [8]

## Antifungal Activity

Several novel **diphenyl-nicotinamide** derivatives have been designed as succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides.[1][9]

Table 2: In Vitro Antifungal and SDH Inhibitory Activity

Compound ID	Target Fungus/Enzyme	Assay	IC50 / EC50 ( $\mu$ M) / % Inhibition	Reference
Compound 4a	Botrytis cinerea	Fungicidal	40.54% inhibition	[9]
Compound 4b	SDH Enzyme	Enzyme Inhibition	IC50 = 3.18	[9]
Compound 3l	Helminthosporium maydis	Fungicidal	EC50 = 33.5	[1]
Rhizoctonia cerealis	Fungicidal	EC50 = 21.4	[1]	
SDH Enzyme	Enzyme Inhibition	-	[1]	
Compound 16g	Candida albicans (Fluconazole- resistant)	Antifungal	MIC = 0.125–1 $\mu$ g/mL	[10]

## Anti-inflammatory Activity

Nicotinamide and its derivatives have demonstrated anti-inflammatory properties, with some studies pointing to the inhibition of pro-inflammatory cytokines like TNF- $\alpha$  and the transcription factor NF- $\kappa$ B.[11][12]

Table 3: Anti-inflammatory Activity of Nicotinamide Derivatives

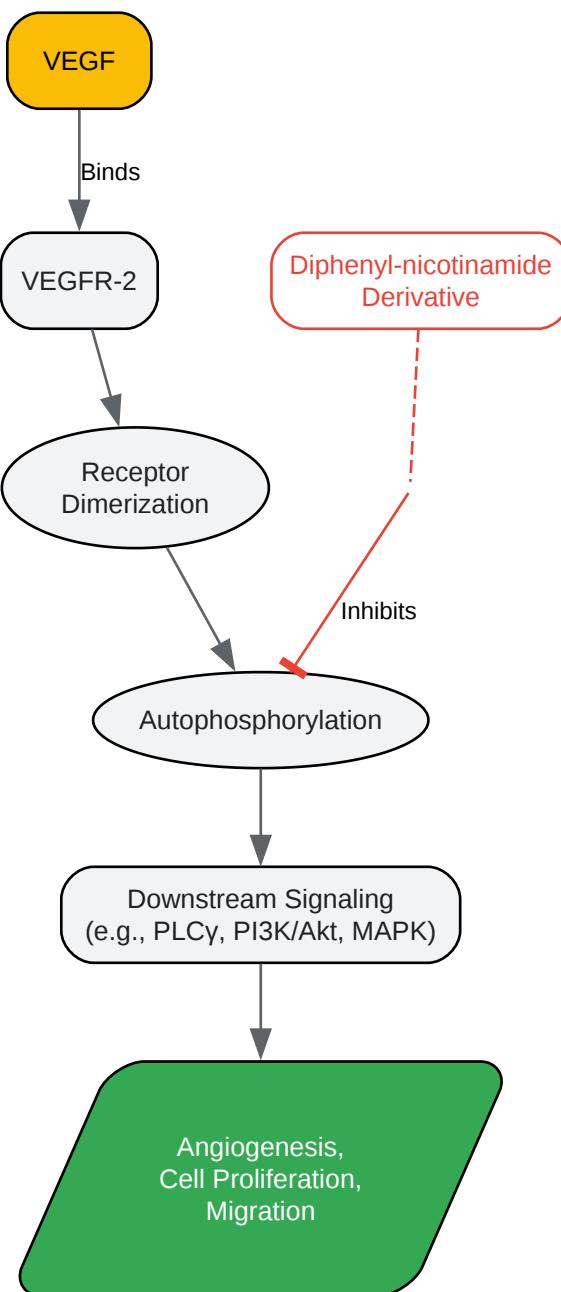
Compound	Model	Effect	Reference
Nicotinamide	Carrageenan-induced paw edema (mice/rats)	Inhibition of edema	<a href="#">[11]</a>
Nicotinamide	Lipopolysaccharide-induced TNF $\alpha$ (mouse)	Dose-dependent inhibition of TNF $\alpha$	<a href="#">[12]</a>
Metoclopramide (MCA)	HeLa cells	Inhibition of NF- $\kappa$ B	<a href="#">[12]</a>

## Mechanisms of Action and Signaling Pathways

The diverse biological activities of **diphenyl-nicotinamide** derivatives are attributable to their interaction with various molecular targets and signaling pathways.

### VEGFR-2 Inhibition in Angiogenesis

Several **diphenyl-nicotinamide** derivatives act as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[13\]](#) By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and downstream signaling cascades.



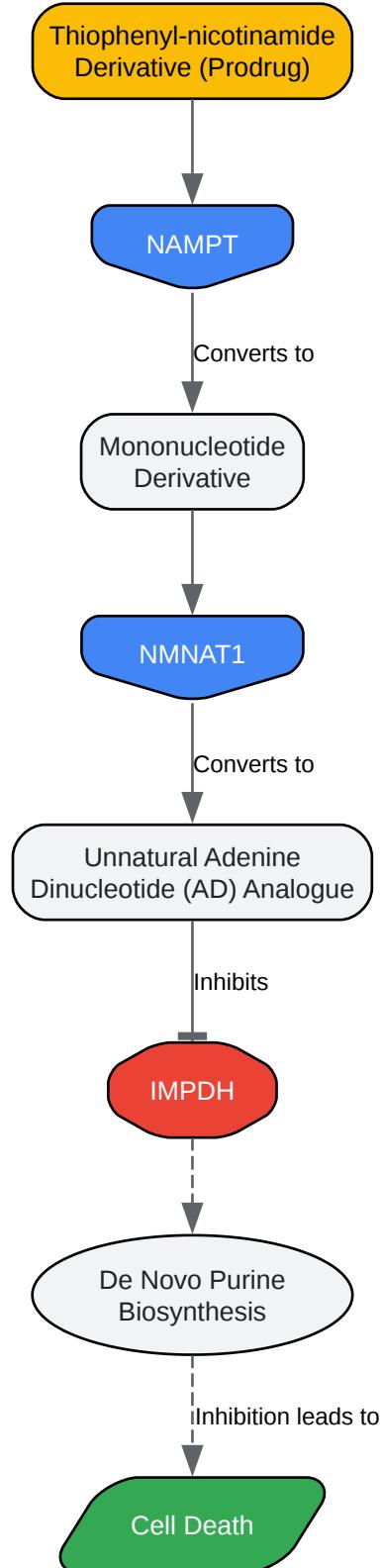
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Inhibition of the VEGFR-2 signaling pathway by **diphenyl-nicotinamide** derivatives.

## NAD Salvage Pathway and IMPDH Inhibition

Certain thiophenyl derivatives of nicotinamide act as prodrugs that are metabolized by the NAD salvage pathway enzymes, NAMPT and NMNAT1.[14][15] This process results in the formation of unnatural NAD analogues, which then inhibit inosine monophosphate dehydrogenase

(IMPDH), an enzyme crucial for de novo purine biosynthesis, leading to cancer cell death.[\[14\]](#) [\[15\]](#)

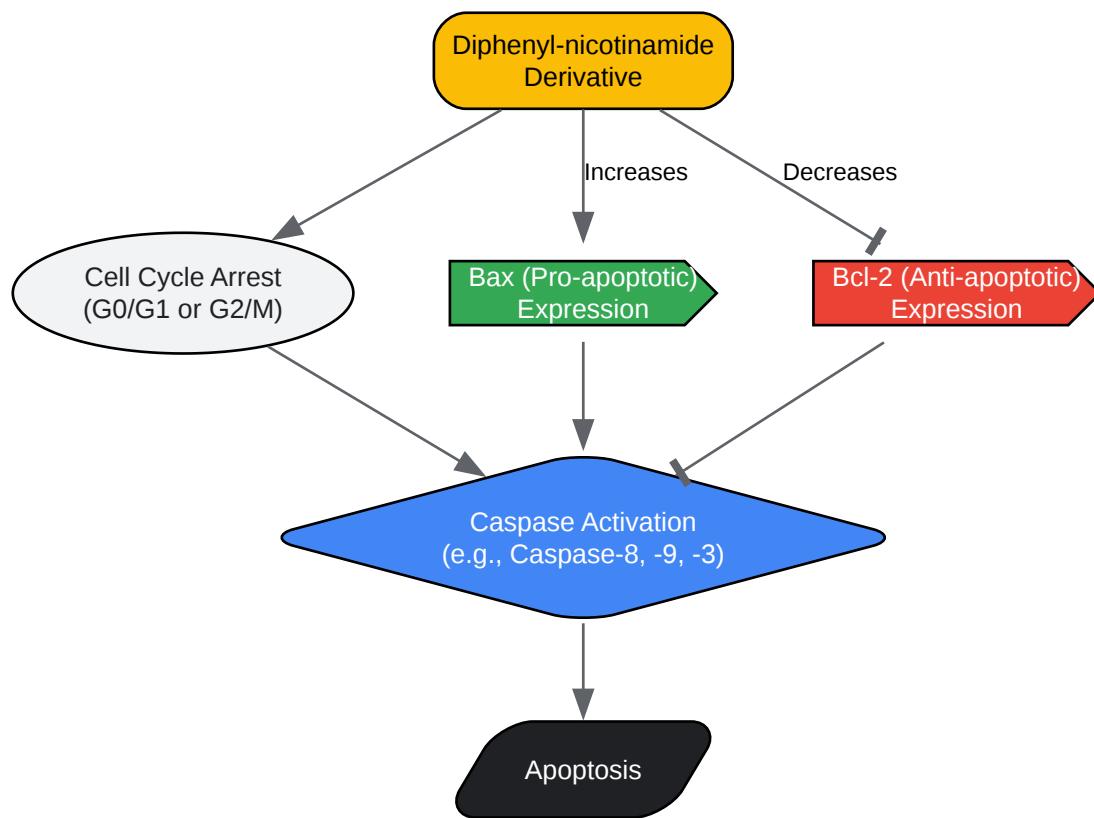


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Metabolic activation via the NAD salvage pathway leading to IMPDH inhibition.

## Induction of Apoptosis

Many anticancer **diphenyl-nicotinamide** derivatives exert their cytotoxic effects by inducing apoptosis.[2][6] This can be triggered through various mechanisms, including cell cycle arrest (e.g., at the G2/M or G0/G1 phase), activation of caspases (like caspase-8 and caspase-3), and modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[2][6]

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General pathway for apoptosis induction by **diphenyl-nicotinamide** derivatives.

## Experimental Protocols

This section provides an overview of the key methodologies used to evaluate the biological activities of **diphenyl-nicotinamide** derivatives.

## General Synthesis of Diphenyl-nicotinamide Derivatives

A representative synthesis involves the reaction of a nicotinic acid derivative with a diphenylamine derivative.[9]

- Reactants: Substituted nicotinoyl chloride and a substituted diphenylamine.
- Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: An organic base like triethylamine or pyridine is added to neutralize the HCl generated during the reaction.
- Reaction Conditions: The mixture is typically stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).[16]
- Characterization: The structure of the final compound is confirmed by spectroscopic methods such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry.[9][16]

## In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][17]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the **diphenyl-nicotinamide** derivatives for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) is determined.

## VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[\[6\]](#)

- Reaction Setup: The assay is performed in a kinase buffer containing recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
- Inhibitor Addition: The **diphenyl-nicotinamide** derivatives are added at various concentrations.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or radiometric assays with [ $\gamma$ -32P]ATP.
- Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.

## Succinate Dehydrogenase (SDH) Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on the SDH enzyme, which is part of the mitochondrial respiratory chain.[\[9\]](#)

- Mitochondria Isolation: Mitochondria are isolated from a suitable source (e.g., rat liver or a specific fungus).

- Assay Buffer: The assay is conducted in a buffer containing succinate as the substrate and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS).
- Compound Incubation: The isolated mitochondria are pre-incubated with different concentrations of the test compounds.
- Reaction Monitoring: The reaction is initiated by adding the substrate, and the reduction of the electron acceptor is monitored spectrophotometrically over time.
- Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined relative to a control without the inhibitor. The IC<sub>50</sub> value is then calculated.

## Conclusion

Novel **diphenyl-nicotinamide** derivatives have emerged as a promising and versatile scaffold in drug discovery. Their demonstrated efficacy as anticancer, antifungal, and anti-inflammatory agents highlights their therapeutic potential. The ability to modulate key biological targets such as VEGFR-2, SDH, HDACs, and components of the NAD salvage pathway provides a strong basis for their further development. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these promising findings into novel therapeutic interventions.

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